Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
Overview
Description
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a chemical compound with the molecular formula C13H16N2O3 . It has an average mass of 248.28 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[d]isoxazol ring attached to a carbamate group via a methylene bridge . The carbamate group is further substituted with a tert-butyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 238.1±13.0 °C at 760 mmHg, and a flash point of 97.8±19.8 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Å2 .Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of these compounds can vary widely depending on their structure and the functional groups present.
Mode of Action
The mode of action of isoxazole derivatives can also vary greatly depending on their specific structure and the biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical processes .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, an isoxazole derivative with anticancer activity might interfere with cell division or DNA replication, while an isoxazole derivative with anti-inflammatory activity might inhibit the production of pro-inflammatory cytokines .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can vary widely depending on their specific structure and the functional groups present. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .
Biochemical Analysis
Biochemical Properties
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and related processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXTLKFANWYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.